Methyl caffeate

Catalog No.
S1531337
CAS No.
67667-67-8
M.F
C10H10O4
M. Wt
194.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl caffeate

CAS Number

67667-67-8

Product Name

Methyl caffeate

IUPAC Name

methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate

Molecular Formula

C10H10O4

Molecular Weight

194.18 g/mol

InChI

InChI=1S/C10H10O4/c1-14-10(13)5-3-7-2-4-8(11)9(12)6-7/h2-6,11-12H,1H3/b5-3+

InChI Key

OCNYGKNIVPVPPX-HWKANZROSA-N

SMILES

COC(=O)C=CC1=CC(=C(C=C1)O)O

Synonyms

(E)-3-(3,4-Dihydroxyphenyl)propenoic Acid Methyl Ester;

Canonical SMILES

COC(=O)C=CC1=CC(=C(C=C1)O)O

Isomeric SMILES

COC(=O)/C=C/C1=CC(=C(C=C1)O)O

Methyl caffeate is an ester derived from caffeic acid, a naturally occurring phenolic compound. It appears as a powder and has garnered attention for its diverse biological activities, including antioxidant and anti-inflammatory properties. Methyl caffeate can be found in various plants, notably in the fruit of Solanum torvum . Its molecular formula is C₁₀H₁₀O₄, with a molecular weight of 194.19 g/mol .

Research suggests methyl caffeate might exert its health benefits through various mechanisms, including:

  • α-glucosidase inhibition: Methyl caffeate may inhibit the enzyme α-glucosidase, which breaks down carbohydrates in the gut. This could help regulate blood sugar levels [].
  • Antioxidant activity: The phenolic ring structure might contribute to its antioxidant properties, potentially protecting cells from damage caused by free radicals [].
  • Anti-inflammatory effects: Methyl caffeate might modulate inflammatory pathways, potentially reducing inflammation-related diseases [].
, primarily related to its ester functional group. It can undergo hydrolysis to regenerate caffeic acid and methanol. Additionally, it has been shown to produce oxidation products, such as quinones, through reactions with lipids . The compound can also participate in Diels-Alder reactions when interacting with peroxides formed during oxidative stress .

Several methods have been developed for the synthesis of methyl caffeate:

  • Catalytic Esterification: This involves the reaction of caffeic acid with methanol in the presence of an acid catalyst to form methyl caffeate .
  • One-Pot Reaction: This method combines multiple steps into a single reaction vessel, improving efficiency and yield .
  • Lipase-Catalyzed Synthesis: Enzymatic methods using lipases have been explored, particularly under conditions such as ultrasound irradiation or ionic liquids to enhance reaction rates and selectivity .

Methyl caffeate has several applications across various fields:

  • Pharmaceuticals: Due to its antidiabetic and neuroprotective effects, it is being investigated for therapeutic uses in diabetes management and neurodegenerative diseases.
  • Food Industry: Its antioxidant properties make it a potential additive for preserving food quality and extending shelf life.
  • Cosmetics: Methyl caffeate's anti-inflammatory characteristics may be beneficial in skincare formulations aimed at reducing oxidative stress on the skin.

Research on methyl caffeate's interactions indicates that it may enhance the efficacy of other compounds while mitigating oxidative damage. For instance, studies have shown that it can work synergistically with antioxidants like N-acetyl-cysteine to provide neuroprotection under stress conditions . Furthermore, its interaction with lipid membranes suggests potential applications in drug delivery systems.

Methyl caffeate shares structural similarities with other phenolic compounds. Here are some notable comparisons:

CompoundStructure SimilarityUnique Features
Caffeic AcidYesPrecursor to methyl caffeate; more hydrophilic
Caffeic Acid Phenethyl EsterYesExhibits stronger anti-inflammatory properties
Ferulic AcidYesKnown for higher antioxidant activity
Chlorogenic AcidYesMore prevalent in coffee; different bioactivity profile

Methyl caffeate is unique due to its specific α-glucosidase inhibition and neuroprotective effects, distinguishing it from other similar compounds that may not exhibit these specific activities.

XLogP3

1.5

UNII

N79173B9HF

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Wikipedia

Caffeic acid methyl ester

Dates

Modify: 2023-08-15

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